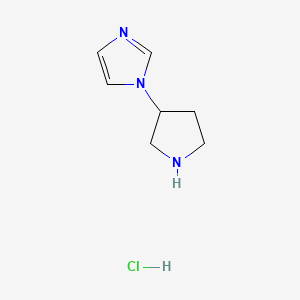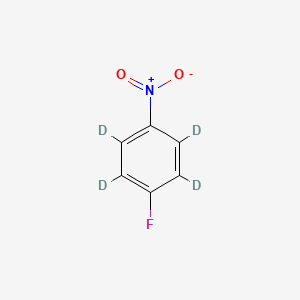
4-氟硝基苯-d4
概述
描述
4-Fluoronitrobenzene-d4 is a deuterated derivative of 4-fluoronitrobenzene, an organic compound with the molecular formula C6H4FNO2. This compound is characterized by the substitution of four hydrogen atoms with deuterium, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
4-Fluoronitrobenzene-d4 is widely used in scientific research due to its deuterated nature, which enhances the resolution of NMR spectroscopy. Its applications include:
Chemistry: Used as a precursor in the synthesis of various fluorinated aromatic compounds.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.
Industry: Applied in the production of dyes, surfactants, and agrochemicals
准备方法
Synthetic Routes and Reaction Conditions: 4-Fluoronitrobenzene-d4 can be synthesized through the Halex process, which involves the reaction of 4-nitrochlorobenzene with potassium fluoride. The reaction proceeds as follows: [ \text{O}_2\text{NC}_6\text{H}_4\text{Cl} + \text{KF} \rightarrow \text{O}_2\text{NC}_6\text{H}_4\text{F} + \text{KCl} ]
Industrial Production Methods: In industrial settings, the synthesis of 4-fluoronitrobenzene-d4 involves the use of deuterated reagents to ensure the incorporation of deuterium atoms. The process is optimized for high yield and purity, often employing continuous flow reactors to enhance reaction efficiency and product consistency .
化学反应分析
Types of Reactions: 4-Fluoronitrobenzene-d4 undergoes various chemical reactions, including:
Reduction: Hydrogenation of 4-fluoronitrobenzene-d4 yields 4-fluoroaniline-d4.
Nucleophilic Aromatic Substitution: The nitro group makes the fluorine atom a good leaving group, allowing for substitution reactions with nucleophiles such as phenoxide.
Common Reagents and Conditions:
Reduction: Catalysts like iron oxide (Fe2O3) are used in the presence of hydrogen gas.
Nucleophilic Substitution: Reactions are typically carried out in polar aprotic solvents under elevated temperatures.
Major Products:
Reduction: 4-Fluoroaniline-d4
Nucleophilic Substitution: Mononitrodiphenylether-d4
作用机制
The mechanism of action of 4-fluoronitrobenzene-d4 involves its ability to undergo nucleophilic aromatic substitution due to the electron-withdrawing nitro group. This makes the fluorine atom a good leaving group, facilitating the formation of various substituted products. The molecular targets and pathways involved include interactions with nucleophiles and catalytic hydrogenation processes .
相似化合物的比较
- 4-Chloronitrobenzene
- 1-Bromo-4-nitrobenzene
- 3-Nitroaniline
- 2-Nitrotoluene
- 4-Nitroaniline
Uniqueness: 4-Fluoronitrobenzene-d4 is unique due to its deuterated nature, which provides distinct advantages in NMR spectroscopy. Compared to its non-deuterated counterparts, it offers enhanced spectral resolution and reduced background noise, making it invaluable in detailed molecular studies .
属性
IUPAC Name |
1,2,4,5-tetradeuterio-3-fluoro-6-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQDTOYDVUWQMS-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[2H])F)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B596080.png)
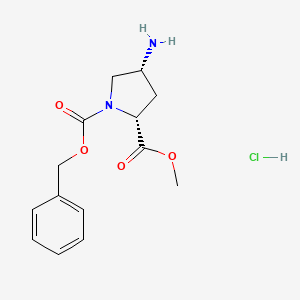
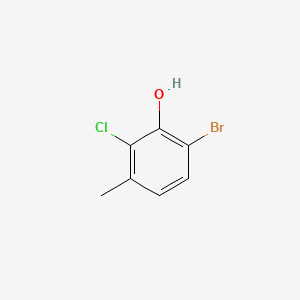
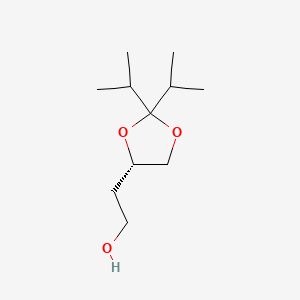
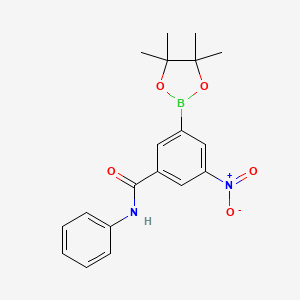
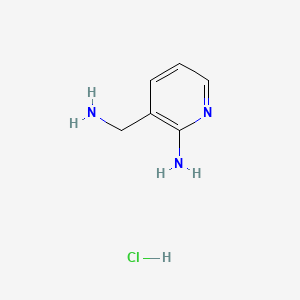

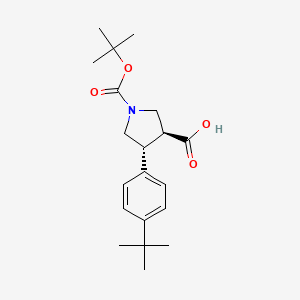
![1-[3-(4-Chloro-2-methoxyphenyl)phenyl]ethanone](/img/structure/B596093.png)
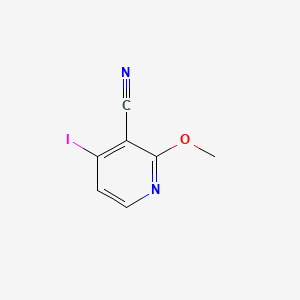
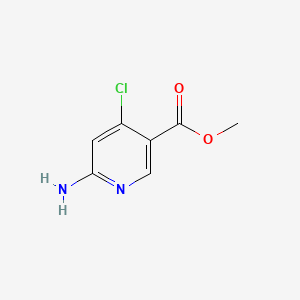
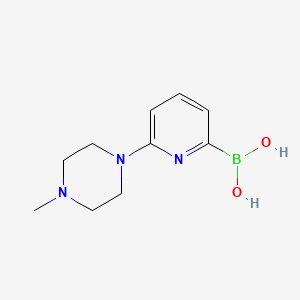
![4-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B596100.png)
